3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride typically involves the reaction of 3-chlorophenylpiperazine with propionic acid under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in studies involving biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: A compound with a similar piperazine structure but different substituents.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring structure, exhibiting various biological activities.
Uniqueness
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride is unique due to its specific chemical structure, which imparts distinct biochemical properties and reactivity. Its combination of a piperazine ring with a propionic acid moiety and chloro-substituents makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.2ClH/c14-11-2-1-3-12(10-11)16-8-6-15(7-9-16)5-4-13(17)18;;/h1-3,10H,4-9H2,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOMBOYOYGQJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC(=CC=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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